N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-3-carboxamide

Description

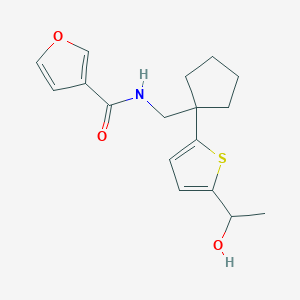

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-3-carboxamide is a hybrid heterocyclic compound featuring:

- Thiophene core: A five-membered aromatic ring with sulfur, substituted at the 2-position with a 1-hydroxyethyl group.

- Cyclopentylmethyl linker: A cyclopentane ring connected via a methyl group to the thiophene moiety, introducing steric bulk and hydrophobicity.

- Furan-3-carboxamide: A furan ring with a carboxamide group at the 3-position, enabling hydrogen bonding and polarity.

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-12(19)14-4-5-15(22-14)17(7-2-3-8-17)11-18-16(20)13-6-9-21-10-13/h4-6,9-10,12,19H,2-3,7-8,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJSXKULOZOTSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=COC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO2S2, with a molecular weight of approximately 335.5 g/mol. The compound features a furan ring, a thiophene moiety, and a cyclopentyl group, which contribute to its diverse biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are crucial for various physiological processes. GPCRs are involved in mediating cellular responses to hormones and neurotransmitters .

- Enzyme Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.

Biological Activity Overview

The following table summarizes key biological activities attributed to this compound based on available research:

Case Studies

-

Tumor Growth Inhibition :

A study investigated the efficacy of this compound in a mouse model of head and neck cancer. Results indicated that the compound significantly reduced tumor size compared to control groups, suggesting its potential as an anticancer agent . -

Inflammation Modulation :

Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the activation of NF-kB pathways in macrophages, leading to decreased production of pro-inflammatory cytokines. This suggests a therapeutic potential for treating inflammatory diseases .

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structures to N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-3-carboxamide exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria.

2. Cancer Therapeutics

The compound has been investigated for its potential role as an anticancer agent. It is believed to modulate pathways involved in cancer cell proliferation and survival, particularly through interactions with mTOR (mechanistic target of rapamycin) signaling pathways. Inhibitors of mTOR have shown promise in treating various cancers, including colorectal and lung cancers .

3. Neurological Disorders

There is emerging evidence that compounds similar to this compound may have neuroprotective effects. Studies suggest that these compounds can influence neuroinflammatory processes and may offer therapeutic avenues for conditions like Alzheimer's disease and multiple sclerosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a related compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating strong antibacterial properties.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis. Specifically, treatment with the compound resulted in a reduction of viable cells by over 50% in MCF-7 breast cancer cells after 48 hours, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs

Key Observations:

- Hydrophobicity : The target’s cyclopentylmethyl group confers greater hydrophobicity than 13h’s hydroxyethyl group , but less than 6p’s tert-butyl and phenyl substituents .

- Steric Effects : The cyclopentylmethyl group introduces moderate steric hindrance, intermediate between 6p’s bulky substituents and 13h’s flexible hydroxyethyl chain.

Key Observations:

- Synthesis: The target’s cyclopentylmethyl group may require multi-step alkylation, similar to 32’s cyclopentylamino synthesis .

- Characterization : IR and NMR data for 13h and 97d suggest that the target’s hydroxyethyl and carboxamide groups would show peaks at ~3400 cm⁻¹ (O-H/N-H) and ~1650 cm⁻¹ (C=O).

Table 3: Activity Profiles of Analogs

Key Observations:

- Antiviral Potential: The target’s thiophene-furan scaffold resembles 32’s PLpro inhibitors , but its lack of azetidine/cyclopentylamino groups may reduce potency.

- Antimicrobial Activity: 13h’s hydroxyethyl-thiophene-carboxamide structure shows trypanocidal effects , suggesting the target could be modified for similar applications.

Q & A

Q. Basic

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the thiophene and furan rings. Pay attention to coupling constants (e.g., for thiophene protons) .

- X-ray Crystallography : Resolve the crystal structure to determine dihedral angles between aromatic rings and hydrogen-bonding patterns. For example, dihedral angles of 8.5–13.5° between thiophene and benzene rings have been reported in similar compounds, influencing packing interactions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 331.4 for analogous compounds) .

How do dihedral angles between aromatic rings influence bioactivity, and how can they be modulated?

Advanced

The dihedral angle between the thiophene and cyclopentane rings affects conformational flexibility and target binding. For instance:

- Lower angles (8–10°) : Enhance planarity, improving π-π stacking with hydrophobic enzyme pockets. Observed in crystal structures of similar carboxamides .

- Higher angles (>15°) : Introduce steric hindrance, reducing binding affinity. Adjust via substituent bulk (e.g., methyl vs. hydroxyethyl groups) .

Methodology : - Perform DFT calculations to predict optimal angles.

- Synthesize derivatives with varied substituents (e.g., halogens, methyl) and compare bioactivity .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies in bioactivity (e.g., antibacterial vs. inactive results) may arise from assay conditions or impurities. Strategies include:

- Standardized assays : Use CLSI/MIC guidelines for antimicrobial testing. For example, a study on naphthofuran derivatives showed activity at 12.5 µg/mL against S. aureus under controlled conditions .

- Purity validation : Employ HPLC-MS (>95% purity) to exclude confounding effects from byproducts .

- Dose-response curves : Analyze EC trends to distinguish true activity from artifacts .

What computational approaches predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., bacterial DNA gyrase) using crystal structures (PDB: 1KZN). Focus on hydrogen bonds with active-site residues (e.g., Asp81, Lys103) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

- QSAR modeling : Correlate substituent electronegativity (Hammett constants) with bioactivity to guide synthesis .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, chemical-resistant suits, and ANSI-approved goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid drain disposal due to potential aquatic toxicity .

- Storage : Keep in amber glass vials under argon at –20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.